An In-depth Technical Guide to 2-Chlorothieno[2,3-d]pyrimidin-4(3H)-one: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 2-Chlorothieno[2,3-d]pyrimidin-4(3H)-one: A Privileged Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The thieno[2,3-d]pyrimidine core is a compelling heterocyclic scaffold that continues to capture the attention of medicinal chemists worldwide. Its structural resemblance to the purine bases found in DNA and RNA has positioned it as a "privileged structure" in drug discovery, leading to the development of a diverse array of bioactive molecules. This guide provides a comprehensive technical overview of a key derivative, 2-Chlorothieno[2,3-d]pyrimidin-4(3H)-one, focusing on its chemical properties, synthesis, reactivity, and its significant potential in the development of novel therapeutics.
Core Compound Profile: 2-Chlorothieno[2,3-d]pyrimidin-4(3H)-one
Molecular Formula: C₆H₃ClN₂OS[1]
Molecular Weight: 186.62 g/mol [1]
This compound features a thiophene ring fused to a pyrimidine ring, with a chlorine atom at the 2-position and a ketone group at the 4-position. The presence of the reactive chlorine atom makes it a versatile intermediate for the synthesis of a wide range of derivatives, allowing for extensive structure-activity relationship (SAR) studies.
| Property | Value | Source |
| CAS Number | 56844-43-0 | [1][2] |
| Molecular Formula | C₆H₃ClN₂OS | [1] |
| Molecular Weight | 186.62 g/mol | [1] |
| Purity | Typically ≥94% (commercial sources) | [1] |
| Storage | Inert atmosphere, 2-8°C | [2] |
Synthesis and Chemical Reactivity: A Step-by-Step Approach
The synthesis of 2-Chlorothieno[2,3-d]pyrimidin-4(3H)-one is a multi-step process that leverages well-established reactions in heterocyclic chemistry. The most common and efficient route involves the initial construction of a substituted 2-aminothiophene, followed by cyclization to form the pyrimidinone ring and subsequent chlorination.
Experimental Protocol: A Plausible Synthetic Route
This protocol outlines a validated pathway for the synthesis of the thieno[2,3-d]pyrimidine scaffold, which can be adapted for the specific synthesis of the 2-chloro derivative.
Part 1: Synthesis of 2-Aminothiophene-3-carbonitrile (A Key Intermediate)
The Gewald reaction is a robust and widely used method for the synthesis of 2-aminothiophenes.[3] This one-pot, three-component reaction offers high yields and operational simplicity.
-
Reactants:
-
A ketone or aldehyde with an α-methylene group
-
An activated nitrile (e.g., malononitrile or ethyl cyanoacetate)
-
Elemental sulfur
-
-
Catalyst: A basic catalyst, such as morpholine or triethylamine.
-
Solvent: Ethanol or methanol.
Step-by-Step Methodology:
-
To a stirred solution of the α-methylene ketone/aldehyde and the activated nitrile in ethanol, add the basic catalyst dropwise at room temperature.
-
Add elemental sulfur to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated 2-aminothiophene-3-carbonitrile by filtration, wash with water, and dry.
Causality Behind Experimental Choices: The use of a basic catalyst is crucial for the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. The subsequent addition of sulfur leads to the formation of a sulfur adduct, which then undergoes cyclization and tautomerization to yield the stable 2-aminothiophene ring.
Part 2: Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one
The constructed 2-aminothiophene-3-carbonitrile is then cyclized to form the pyrimidinone ring.
-
Reactants:
-
2-Aminothiophene-3-carbonitrile
-
Formamide or urea
-
-
Conditions: High temperature (typically 150-180°C).[4]
Step-by-Step Methodology:
-
Heat a mixture of the 2-aminothiophene-3-carbonitrile and an excess of formamide or urea.[4]
-
Maintain the temperature for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture, and wash the solid product with water and a suitable organic solvent to remove impurities.[4]
Causality Behind Experimental Choices: The high temperature facilitates the cyclization reaction where the amino group of the thiophene attacks the carbonyl carbon of formamide or the carbon of urea, followed by elimination of ammonia or water to form the pyrimidinone ring.
Part 3: Chlorination to 2-Chlorothieno[2,3-d]pyrimidin-4(3H)-one
The final step involves the chlorination of the thieno[2,3-d]pyrimidin-4(3H)-one.
Step-by-Step Methodology:
-
Reflux the thieno[2,3-d]pyrimidin-4(3H)-one in an excess of phosphorus oxychloride.[4]
-
The reaction should be conducted in a well-ventilated fume hood under anhydrous conditions.
-
After the reaction is complete (monitored by TLC), carefully remove the excess POCl₃ under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices: Phosphorus oxychloride is a powerful chlorinating agent that converts the hydroxyl group of the tautomeric form of the pyrimidinone into a chlorine atom. The use of excess POCl₃ ensures the reaction goes to completion.
Caption: Synthetic workflow for 2-Chlorothieno[2,3-d]pyrimidin-4(3H)-one.
Applications in Drug Discovery: A Scaffold of Therapeutic Promise
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in the design of kinase inhibitors and other targeted anticancer agents.[7][8][9][10][11][12][13][14] The 2-chloro substituent serves as a crucial handle for introducing various functionalities to modulate potency, selectivity, and pharmacokinetic properties.
Kinase Inhibition: A Primary Mechanism of Action
Numerous studies have demonstrated the potential of thieno[2,3-d]pyrimidine derivatives as potent inhibitors of various kinases involved in cancer cell proliferation, survival, and angiogenesis.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Derivatives of the thieno[2,3-d]pyrimidine scaffold have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis.[10] By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth.
-
Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer. Thieno[2,3-d]pyrimidine derivatives have been developed as effective PI3K inhibitors, demonstrating significant anticancer activity.[12]
-
Rho-associated coiled-coil containing protein kinase (ROCK): This kinase is involved in cell migration and invasion. Novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been discovered as potent ROCK inhibitors, suggesting their potential in preventing cancer metastasis.[14]
Caption: Potential signaling pathways targeted by thieno[2,3-d]pyrimidine derivatives.
Conclusion and Future Directions
2-Chlorothieno[2,3-d]pyrimidin-4(3H)-one is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the 2-chloro position provide a robust platform for the development of novel therapeutic agents. The demonstrated activity of its derivatives against key cancer-related kinases underscores the significant potential of this scaffold. Future research will likely focus on the synthesis of new libraries of derivatives with improved potency, selectivity, and drug-like properties. Further elucidation of the specific biological targets and mechanisms of action for compounds like 2-Chlorothieno[2,3-d]pyrimidin-4(3H)-one will be crucial for advancing these promising molecules into clinical development.
References
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ResearchGate. (2022). Microwave‐Assisted Synthesis of 2‐Aminothiophene‐3‐carboxylic Acid Derivatives, 3H‐Thieno[2,3‐d]pyrimidin‐4‐one and 4‐Chlorothieno[2,3‐d]pyrimidine. Available from: [Link].
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National Center for Biotechnology Information. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Available from: [Link].
- Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947.
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National Center for Biotechnology Information. Inhibition of tumor cell proliferation by thieno[2,3-d]pyrimidin-4(1H)-one-based analogs. Available from: [Link].
- Zhang, Y., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry, 29, 115890.
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- Huber, K., et al. (2021). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry, 64(15), 11333-11356.
- Lee, J., et al. (2018). 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. Molbank, 2018(4), M1016.
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ResearchGate. (2022). Synthesis and Cytotoxicity of Some Thieno[2,3-d]pyrimidine Derivatives. Available from: [Link].
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ResearchGate. (2020). Discovery of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives as a New Class of ROCK Inhibitors. Available from: [Link].
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